molecular formula C16H14N4O B1412751 4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine CAS No. 2088942-82-7

4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine

Cat. No.: B1412751
CAS No.: 2088942-82-7
M. Wt: 278.31 g/mol
InChI Key: FKVQWAWQQVCJTF-UHFFFAOYSA-N
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Description

4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine typically involves multi-step reactions. One common method includes the condensation of 3-methoxybenzaldehyde with pyridine derivatives, followed by cyclization and amination reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, and bases like potassium carbonate for deprotonation steps. Typical conditions involve temperatures ranging from room temperature to 150°C, depending on the specific reaction .

Major Products

The major products formed from these reactions include various substituted pyrimidine and pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine apart is its unique combination of pyridine and pyrimidine rings, which provides a distinct electronic structure and reactivity profile. This uniqueness makes it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

4-[6-(3-methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-21-13-4-2-3-11(9-13)14-6-5-12(10-19-14)15-7-8-18-16(17)20-15/h2-10H,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVQWAWQQVCJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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